molecular formula C16H16ClN5O4 B10870256 2-(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methoxyphenyl)acetamide

2-(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B10870256
M. Wt: 377.78 g/mol
InChI Key: VAPWYWCSMPHPBK-UHFFFAOYSA-N
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Description

2-(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a purine base structure, which is a common motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the purine derivative, which involves chlorination and methylation reactions.

    Intermediate Formation: The intermediate compound is then reacted with 4-methoxyphenylacetic acid under specific conditions to form the final product.

    Reaction Conditions: These reactions often require controlled temperatures, specific solvents (such as dimethylformamide or dichloromethane), and catalysts (like triethylamine).

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products depend on the type of reaction. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce various substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, it serves as a model compound for studying purine metabolism and its derivatives. It is also used in the development of enzyme inhibitors.

Medicine

Industry

In the industrial sector, it is used in the synthesis of specialty chemicals and pharmaceuticals, contributing to the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by mimicking natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in respiratory diseases for its bronchodilator effects.

    Adenosine: A nucleoside involved in energy transfer and signal transduction.

Uniqueness

What sets 2-(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methoxyphenyl)acetamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C16H16ClN5O4

Molecular Weight

377.78 g/mol

IUPAC Name

2-(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C16H16ClN5O4/c1-20-13-12(14(24)21(2)16(20)25)22(15(17)19-13)8-11(23)18-9-4-6-10(26-3)7-5-9/h4-7H,8H2,1-3H3,(H,18,23)

InChI Key

VAPWYWCSMPHPBK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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